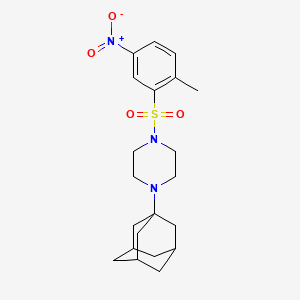![molecular formula C28H23N7O7 B4298613 4-{[1-(2,4-DINITROANILINO)-5-(4-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B4298613.png)
4-{[1-(2,4-DINITROANILINO)-5-(4-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE
Overview
Description
The compound 4-{[1-(2,4-DINITROANILINO)-5-(4-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic molecule that features multiple functional groups, including nitro, methoxy, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,4-DINITROANILINO)-5-(4-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrol and pyrazol rings, followed by the introduction of the nitro and methoxy groups under controlled conditions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more reactive intermediates.
Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups in place of the methoxy group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{[1-(2,4-DINITROANILINO)-5-(4-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The nitro and amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dinitrophenyl)-4-methylpiperidine
- 1,4-Bis((2-(diethylamino)ethyl)amino)anthra-9,10-quinone
- 4-Amino-1-((diethylamino)carbonyl)pyridinium chloride
Uniqueness
Compared to similar compounds, 4-{[1-(2,4-DINITROANILINO)-5-(4-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE stands out due to its unique combination of functional groups and structural complexity
Properties
IUPAC Name |
4-[[1-(2,4-dinitroanilino)-5-(4-methoxyphenyl)-2-oxopyrrol-3-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N7O7/c1-17-26(28(37)33(31(17)2)19-7-5-4-6-8-19)29-23-16-24(18-9-12-21(42-3)13-10-18)32(27(23)36)30-22-14-11-20(34(38)39)15-25(22)35(40)41/h4-16,30H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZPVXSABGSLOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3C=C(N(C3=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-BROMOPHENYL)-3-CHLORO-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4298531.png)
![(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE](/img/structure/B4298537.png)
![3-(4-METHOXYPHENYL)-3-[(3-NITROPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4298546.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4298563.png)
![3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(2-CHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4298569.png)
![3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YL)ETHYL]-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4298573.png)
![8-[2-(ADAMANTAN-1-YLOXY)ETHYL]-7-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4298578.png)
![N-[(ADAMANTAN-1-YL)METHYL]-4-ETHOXYBENZENE-1-SULFONAMIDE](/img/structure/B4298585.png)


![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B4298606.png)
![4-{[5-(4-CHLOROPHENYL)-1-(2,4-DINITROANILINO)-2-OXO-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B4298620.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2-formyl-6-methoxyphenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4298628.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4298638.png)
